molecular formula C9H11NO B131446 4-(Dimethylamino)benzaldehyde CAS No. 100-10-7

4-(Dimethylamino)benzaldehyde

Cat. No. B131446
Key on ui cas rn: 100-10-7
M. Wt: 149.19 g/mol
InChI Key: BGNGWHSBYQYVRX-UHFFFAOYSA-N
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Patent
US04210601

Procedure details

N,N-Di(loweralkyl)anilines, preferably N,N-dimethyl aniline, are reacted with phosphorus oxychloride in dialkyl formamide, preferably dimethyl formamide (DMF), according to the Vilsmeier Reaction to give 4-(N,N-di-loweralkylamino)benzaldehydes, preferably 4-(N,N-dimethylamino)benzaldehyde. The reaction is conducted using essentially two molar proportions of the N,N-dialkylaniline, essentially one molar proportion (or a slight excess) of phosphorus oxychloride, and essentially two molar proportions (or a slight excess) of dimethyl formamide. The phosphorus oxychloride is slowly added, with cooling, to the mixture of N,N-dialkylaniline and dimethyl formamide, keeping the temperature in the range of about 50°-70° C., preferably about 55°-65° C. The 4-(di-loweralkylamino)benzaldehyde thus formed may be isolated at this point for subsequent reaction with an N,N-di(loweralkyl)aniline and the sulfinic acid or the reaction may be continued without isolation in what is referred to herein as the "in situ" process.
[Compound]
Name
N,N-Di(loweralkyl)anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dialkyl formamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.P(Cl)(Cl)(Cl)=O.CN(C)[CH:17]=[O:18]>>[CH3:1][N:2]([C:3]1[CH:8]=[CH:7][C:6]([CH:17]=[O:18])=[CH:5][CH:4]=1)[CH3:9]

Inputs

Step One
Name
N,N-Di(loweralkyl)anilines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
dialkyl formamide
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the Vilsmeier Reaction

Outcomes

Product
Name
Type
product
Smiles
CN(C)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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